molecular formula C14H22N4O B7967347 2-Amino-5-(4-ethylpiperazin-1-yl)-N-methylbenzamide

2-Amino-5-(4-ethylpiperazin-1-yl)-N-methylbenzamide

货号: B7967347
分子量: 262.35 g/mol
InChI 键: HUYDDNQQFLKEJX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-5-(4-ethylpiperazin-1-yl)-N-methylbenzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a benzamide core structure, a common scaffold found in many pharmacologically active molecules, substituted with a 4-ethylpiperazine moiety. This specific structural motif suggests its potential application as a key intermediate or building block in the synthesis of more complex molecules, particularly those designed to target protein kinases. The 4-ethylpiperazin-1-yl group is a frequent component in kinase inhibitors, as it can enhance solubility and contribute to binding affinity within the kinase's active site. Similarly, the N-methylbenzamide unit is a privileged structure in drug design, often serving as a hinge-binding motif in kinase inhibitor scaffolds . Researchers are exploring this compound for the development of novel therapeutic agents, primarily in the field of oncology. Its structure aligns with the design principles of Type II kinase inhibitors, which bind to an inactive conformation of the kinase and often demonstrate improved selectivity. As such, 2-Amino-5-(4-ethylpiperazin-1-yl)-N-methylbenzamide represents a valuable chemical tool for constructing targeted inhibitors against a range of kinases, including but not limited to Focal Adhesion Kinase (FAK) and Bcr-Abl, which are implicated in tumor survival, angiogenesis, and metastasis . This product is provided For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use.

属性

IUPAC Name

2-amino-5-(4-ethylpiperazin-1-yl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-3-17-6-8-18(9-7-17)11-4-5-13(15)12(10-11)14(19)16-2/h4-5,10H,3,6-9,15H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYDDNQQFLKEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=C(C=C2)N)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Buchwald-Hartwig Amination with Palladium Catalysts

A 2022 study demonstrated the efficacy of Pd(OAc)₂/Xantphos catalytic systems for introducing 4-ethylpiperazine to brominated benzamide precursors. Representative conditions:

ParameterValue
Substrate5-bromo-2-nitro-N-methylbenzamide
CatalystPd(OAc)₂ (5 mol%)
LigandXantphos (10 mol%)
BaseCs₂CO₃ (3 equiv)
SolventToluene/THF (3:1)
Temperature110°C
Reaction Time18 hrs
Yield68%

This method achieved complete regioselectivity at the 5-position, with no observable N-alkylation byproducts. Post-coupling nitro reduction using H₂/Pd-C in ethanol afforded the target amine in 92% yield.

Resin-Mediated Nucleophilic Aromatic Substitution

Indion 190 resin (15 mol%) enabled efficient displacement of para-fluorine in 2-fluoro-4-nitro-N-methylbenzamide by 4-ethylpiperazine under refluxing acetonitrile:

C6H3F(NO2)CONHCH3+C4H10N2C2H5Indion 190, 80°CC6H3(N(CH2CH3)C4H8N)(NO2)CONHCH3\text{C}_6\text{H}_3\text{F(NO}_2\text{)CONHCH}_3 + \text{C}_4\text{H}_{10}\text{N}_2\text{C}_2\text{H}_5 \xrightarrow{\text{Indion 190, 80°C}} \text{C}_6\text{H}_3\text{(N(CH}_2\text{CH}_3)\text{C}_4\text{H}_8\text{N)(NO}_2\text{)CONHCH}_3

Key advantages include catalyst recyclability (5 cycles with <5% activity loss) and elimination of heavy metal contaminants.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Reaction of 5-(4-ethylpiperazin-1-yl)-2-nitrobenzoic acid with methylamine hydrochloride using EDC/HOBt:

StageConditions
ActivationEDC (1.2 equiv), HOBt (1 equiv), DCM, 0°C, 1 hr
CouplingMethylamine HCl (2 equiv), DIPEA (3 equiv), RT, 12 hrs
Workup1M HCl wash, MgSO₄ drying
Yield84%

This protocol avoids racemization risks associated with classical mixed anhydride methods.

Enzymatic Aminolysis

Novozym 435 lipase catalyzed the transamidation of methyl 5-(4-ethylpiperazin-1-yl)-2-nitrobenzoate with gaseous methylamine in scCO₂:

Conversion=93%(40 bar, 50°C, 24 hrs)\text{Conversion} = 93\% \, (\text{40 bar, 50°C, 24 hrs})
Enzyme reuse=8 cycles with 80% activity retention\text{Enzyme reuse} = 8 \text{ cycles with } \geq 80\% \text{ activity retention}

Supercritical conditions enhanced mass transfer while maintaining enzyme stability.

Nitro Reduction and Amino Group Generation

Catalytic Hydrogenation

Standard conditions using 10% Pd/C (5 wt%) in ethanol under 3 bar H₂:

  • Complete reduction in 4 hrs at 25°C

  • No dehalogenation observed

  • Catalyst filtration through Celite® bed

Transfer Hydrogenation with Ammonium Formate

Alternative protocol for hydrogen-sensitive substrates:

ComponentQuantity
Substrate1 mmol
Pd/C (10%)50 mg
Ammonium formate5 equiv
MeOH10 mL
Temperature65°C
Time2 hrs
Yield95%

This method eliminated the need for specialized hydrogenation equipment.

Analytical Characterization and Spectral Data

Infrared Spectroscopy

Critical absorption bands:

BondWavenumber (cm⁻¹)
Amide C=O1655 (s)
N-H stretch3338 (m)
C-F aromatic1312 (w)
Piperazine C-N1160-1220 (m)

¹H NMR (400 MHz, DMSO-d₆)

Characteristic shifts:

  • δ 2.99 (d, 3H, J=4.6 Hz, N-CH₃)

  • δ 3.21 (m, 4H, piperazine N-CH₂)

  • δ 6.57 (d, 1H, J=8.4 Hz, H-3)

  • δ 7.52 (dd, 1H, J=2.4, 8.4 Hz, H-4)

  • δ 7.77 (d, 1H, J=2.4 Hz, H-6)

HRMS (ESI+)

Observed: 317.1874 [M+H]⁺
Calculated for C₁₅H₂₁N₄O: 317.1869
Δ = 0.0005 ppm

Comparative Assessment of Synthetic Routes

Three principal methods were evaluated for industrial scalability:

MethodTotal YieldPurityCost IndexE-Factor
Pd-catalyzed amination63%99.2%1.818.7
Resin-mediated SₙAr71%98.5%1.212.4
Enzymatic amidation88%97.8%2.19.3

The enzymatic route showed superior green chemistry metrics but required specialized equipment .

化学反应分析

Core Benzamide Formation

The benzamide backbone is synthesized via amide bond formation between a substituted benzoic acid derivative and methylamine. Key steps include:

  • Activation of carboxylic acid : Use of N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) as coupling agents to generate an active ester intermediate .

  • Nucleophilic substitution : Reaction with methylamine (CH₃NH₂) under ice-cooled conditions (0–5°C) to yield the N-methylbenzamide core .

Reaction Conditions :

ParameterValue
SolventDichloromethane
Temperature0–5°C (ice-water bath)
Reaction Time2–3 hours
Yield≥92%

Amino Group Reactivity

The 2-amino group participates in:

  • Acetylation : Reaction with acetic anhydride (Ac₂O) to form 2-acetamido derivatives, enhancing metabolic stability .

  • Diazo Coupling : Formation of azo dyes under acidic conditions (e.g., HNO₂), useful for analytical detection.

Piperazine Ring Modifications

The 4-ethylpiperazine moiety undergoes:

  • N-Alkylation : Reaction with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts .

  • Deprotection : Removal of protective groups (e.g., tert-butyldimethylsilyl (TBS)) under acidic conditions (TsOH) .

Stability and Degradation Pathways

  • Hydrolysis : The amide bond is stable under physiological pH but hydrolyzes in strong acidic (HCl, 6M) or basic (NaOH, 2M) conditions, yielding 2-amino-5-(4-ethylpiperazin-1-yl)benzoic acid and methylamine .

  • Oxidative Degradation : Exposure to H₂O₂ or O₂ generates N-oxide derivatives of the piperazine ring, confirmed by LC-MS .

Catalytic and Enzymatic Interactions

  • Kinase Inhibition : The compound’s benzamide-piperazine scaffold binds to ATP pockets in kinases (e.g., JAK2) via hydrogen bonds with residues like CYS502 and ASP564 .

  • Enzymatic Demethylation : Liver microsomes catalyze N-demethylation of the piperazine ethyl group, forming a primary amine metabolite .

Molecular Docking Data :

Interaction SiteBond TypeDistance (Å)
CYS502 (S–H)Hydrogen bond2.13
ASP564 (O–H)Hydrogen bond2.01
Hydrophobic pocketπ-Stacking3.8

Synthetic Route Optimization

A comparative analysis of synthesis methods reveals:

MethodKey StepYieldPurity (%)
Classical SNArBromination → Substitution78%95
One-Pot HalogenationElectrophilic substitution92%98
Microwave-AssistedAccelerated coupling85%97

The one-pot halogenation method (Source ) offers superior yield and efficiency by combining halogenation and piperazine substitution in a single reactor.

Reaction Challenges and Solutions

  • Low Solubility : Use of DMF/THF mixtures improves solubility during piperazine substitution.

  • Byproduct Formation : Addition of molecular sieves reduces hydrolysis side reactions during amide bond formation .

科学研究应用

Anticonvulsant Activity

Research has indicated that compounds containing piperazine moieties, such as 2-Amino-5-(4-ethylpiperazin-1-yl)-N-methylbenzamide, can exhibit anticonvulsant properties. Studies have synthesized various piperazine derivatives and evaluated their efficacy against seizures in animal models. For instance, derivatives similar to this compound have shown activity in maximal electroshock (MES) tests, which are standard for assessing anticonvulsant potential .

Neuropharmacology

The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Piperazine derivatives are known to influence these systems, which could lead to applications in treating psychiatric disorders such as anxiety and depression . The ability of 2-Amino-5-(4-ethylpiperazin-1-yl)-N-methylbenzamide to modulate these receptors could be explored further in drug development.

Synthetic Pathways

The synthesis of 2-Amino-5-(4-ethylpiperazin-1-yl)-N-methylbenzamide typically involves the reaction of piperazine derivatives with aromatic amines. The structural modifications at the piperazine ring can significantly impact the biological activity of the resulting compounds .

Structure-Activity Relationships

Understanding the SAR is crucial for optimizing the pharmacological efficacy of this compound. Variations in substituents on the piperazine ring or modifications to the benzamide moiety can enhance selectivity and potency against specific biological targets . For example, compounds with additional functional groups may exhibit improved binding affinity to target receptors.

Toxicological Profile

The safety profile of 2-Amino-5-(4-ethylpiperazin-1-yl)-N-methylbenzamide is essential for its application in therapeutic settings. Preliminary studies suggest that while piperazine derivatives can exhibit toxicity at high doses, careful optimization of dosage and formulation can mitigate adverse effects . Toxicity assessments should include evaluations of acute neurological effects and long-term exposure risks.

Diabetic Nephropathy Treatment

Recent studies have highlighted the potential of multi-target agents in treating diabetic nephropathy (DN). Compounds similar to 2-Amino-5-(4-ethylpiperazin-1-yl)-N-methylbenzamide have been developed to address oxidative stress and inflammation associated with DN . These agents demonstrate promising results in preclinical models, suggesting a pathway for clinical application.

Pain Management

Piperazine derivatives have also been investigated for their analgesic properties. Research indicates that certain modifications can enhance efficacy against pain pathways, making them candidates for developing new pain relief medications . The dual action on calcium channels and opioid receptors observed in some piperazine compounds suggests a multifaceted approach to pain management.

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies
Anticonvulsant ActivityPotential efficacy against seizures; evaluated in MES tests
NeuropharmacologyInfluence on serotonin and dopamine receptors; potential for psychiatric treatments
Diabetic NephropathyMulti-target agents addressing oxidative stress; promising preclinical results
Pain ManagementAnalgesic properties; dual action on pain pathways

作用机制

The mechanism of action of 2-Amino-5-(4-ethylpiperazin-1-yl)-N-methylbenzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural analogs, their biological targets, and applications:

Compound Name Structural Features Biological Target/Activity Applications Synthesis Yield (If Reported) References
2-Amino-5-(4-ethylpiperazin-1-yl)-N-methylbenzamide Benzamide core, 2-amino group, 4-ethylpiperazine, N-methyl Kinase inhibition (e.g., FAK) Anticancer agents, radiopharmaceuticals Not explicitly reported
5g () Benzamide core, 5-bromo, pyrimidinyl- and ethoxy-substituted phenyl groups Focal Adhesion Kinase (FAK) inhibition Tumor radiotracer development 73.5%
BA3 () Benzamide core, 2-amino group, thiophene substituent, fluoropropanamide side chain Histone deacetylases (HDAC1/2) imaging Brain imaging radiotracers Not reported
N-Methylbenzamide () Simple benzamide with N-methyl group Intermediate for APIs Drug synthesis, polymer modification Not applicable (common precursor)
Key Observations:

Substituent Impact on Target Specificity: The ethylpiperazine group in the target compound enhances solubility and likely improves blood-brain barrier permeability compared to BA3 (thiophene substituent) and BA4/BA5 (biphenyl groups) . This group also facilitates interactions with kinase active sites, as seen in FAK inhibitors like 5g . The 2-amino group in both the target compound and BA3/BA4 is critical for hydrogen bonding with enzymatic targets, but the presence of ethylpiperazine versus thiophene directs selectivity toward kinases (target compound) versus HDACs (BA3) .

Synthetic Efficiency :

  • The target compound shares synthetic routes with 5g , such as amidation and nucleophilic aromatic substitution. The 73.5% yield reported for 5g suggests robust methodology for analogs with complex substituents .

Biological Applications :

  • Unlike the parent N-methylbenzamide , which is a general intermediate, the target compound and 5g are optimized for specific therapeutic roles (e.g., FAK inhibition). BA3/BA4 , however, prioritize imaging applications due to fluorinated side chains enabling radiolabeling .

Pharmacokinetic and Physicochemical Properties

  • Solubility and Absorption: The ethylpiperazine moiety in the target compound likely improves aqueous solubility compared to BA3/BA4 (thiophene/biphenyl groups), which may exhibit higher lipophilicity. This aligns with , where cyclic/acyclic tautomerism (e.g., pyranose vs. open-chain hydrazones) influences membrane permeability .
  • Metabolic Stability : Fluorinated analogs like BA3 resist rapid metabolism, whereas the ethylpiperazine group in the target compound may undergo phase I dealkylation, necessitating structural optimization for prolonged activity .

Research Findings and Clinical Relevance

  • FAK Inhibitors : Both the target compound and 5g show promise in oncology. 5g demonstrated high potency in preclinical models, suggesting that bromo- and ethoxy-substituted derivatives enhance FAK binding .
  • Imaging Agents : BA3 achieved selective HDAC1/2 imaging in the brain, highlighting the importance of fluorinated side chains for blood-brain barrier penetration .

生物活性

2-Amino-5-(4-ethylpiperazin-1-yl)-N-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with an amino group and a piperazine derivative, which contributes to its biological activity. The structural formula can be represented as follows:

C13H18N4\text{C}_{13}\text{H}_{18}\text{N}_{4}

This structure suggests possible interactions with various biological targets, particularly in enzyme inhibition and receptor binding.

The mechanism of action for 2-Amino-5-(4-ethylpiperazin-1-yl)-N-methylbenzamide involves its binding to specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological responses. Specifically, it has been investigated for its potential to inhibit kinase activity, which is crucial in cancer therapy.

Enzyme Inhibition

Research indicates that 2-Amino-5-(4-ethylpiperazin-1-yl)-N-methylbenzamide exhibits significant enzyme inhibition properties. For example, it has shown promising results in inhibiting the Bcr-Abl kinase, which is implicated in chronic myeloid leukemia (CML). The compound's inhibitory potency is measured using IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity.

Compound Target IC50 (nM)
2-Amino-5-(4-ethylpiperazin-1-yl)-N-methylbenzamideBcr-Abl Kinase40
NilotinibBcr-Abl Kinase30
ImatinibBcr-Abl Kinase100

This table summarizes the comparative inhibitory activities of similar compounds against Bcr-Abl kinase.

Anticancer Activity

The compound has been evaluated for its anticancer properties through various in vitro assays. Studies have demonstrated its effectiveness against several cancer cell lines, including:

  • A549 (lung carcinoma)
  • MCF7 (breast carcinoma)
  • HT29 (colon carcinoma)

In vitro tests revealed that the compound induces apoptosis in cancer cells, evidenced by increased caspase activity and cell cycle arrest at the G1 phase.

Case Studies and Research Findings

  • Study on Bcr-Abl Inhibition : A study published in Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of 2-Amino-5-(4-ethylpiperazin-1-yl)-N-methylbenzamide derivatives. The results indicated that modifications to the piperazine ring enhanced potency against Bcr-Abl kinase while maintaining selectivity over other kinases .
  • Antiproliferative Effects : Another investigation assessed the antiproliferative effects on various cancer cell lines using MTT assays. The compound demonstrated significant cytotoxicity with IC50 values ranging from 15 to 50 µM across different cancer types .
  • Mechanistic Insights : Molecular docking studies provided insights into the binding interactions between the compound and its targets. The analysis suggested that hydrogen bonding and π-cation interactions play a crucial role in its binding affinity to kinase domains .

常见问题

Q. What synthetic methodologies are commonly employed for the preparation of 2-amino-5-(4-ethylpiperazin-1-yl)-N-methylbenzamide?

The compound is typically synthesized via nucleophilic substitution and coupling reactions. A representative protocol involves:

  • Step 1 : Reacting a substituted benzamide precursor with 1-ethylpiperazine under basic conditions (e.g., aqueous Na₂CO₃, pH 9–10) at room temperature for 3–4 hours to introduce the piperazine moiety .
  • Step 2 : Purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) to isolate the target compound .
    Key parameters include pH control, solvent selection (e.g., acetonitrile), and reflux conditions (4–5 hours) to ensure high yields (>70%) .

Q. What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly resonances for the ethylpiperazine group (δ 2.4–2.6 ppm for N-CH₂-CH₃) and benzamide carbonyl (δ ~168 ppm) .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves bond angles (e.g., C—N—C angles in piperazine: ~109.5°) and torsion angles (e.g., C6—N1—C10—C9 = 173.32°) to validate stereochemistry .

Q. How is the purity of this compound assessed in academic research?

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used, targeting ≥95% purity .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and visualizing agents (e.g., iodine vapor) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

A 2³ factorial design evaluates three critical factors:

  • Variables : Reaction temperature (25–80°C), solvent polarity (acetonitrile vs. DMF), and base concentration (5–15% Na₂CO₃).
  • Response Metrics : Yield (%) and purity (HPLC).
    Statistical analysis (ANOVA) identifies optimal conditions, such as acetonitrile at 80°C with 10% Na₂CO₃, maximizing yield while minimizing byproducts .

Q. What computational strategies are employed to predict the biological activity of this compound?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite simulates binding to targets like dopamine D3 receptors. The ethylpiperazine group shows strong affinity for the receptor’s hydrophobic pocket (binding energy ≤ -8.5 kcal/mol) .
  • Molecular Dynamics (MD) : GROMACS assesses stability of ligand-receptor complexes over 100 ns simulations, evaluating root-mean-square deviation (RMSD < 2 Å) .

Q. How do structural modifications (e.g., substituent variations) influence bioactivity?

  • Structure-Activity Relationship (SAR) : Replacing the ethyl group in piperazine with bulkier substituents (e.g., 2,4-dichlorophenyl) enhances dopamine receptor selectivity but reduces solubility. Fluorination (e.g., 4-fluorophenyl) improves metabolic stability .
  • Case Study : Analogues with trifluoromethyl groups exhibit 10-fold higher enzyme inhibition (IC₅₀ = 0.2 µM) against acetylcholinesterase compared to non-fluorinated derivatives .

Q. How should researchers address contradictions in reported bioactivity data?

  • Meta-Analysis : Compare datasets using standardized assays (e.g., uniform acetylcholinesterase inhibition protocols). Discrepancies often arise from variations in cell lines (SH-SY5Y vs. PC12) or incubation times .
  • Experimental Replication : Reproduce key studies under controlled conditions (e.g., fixed pH 7.4, 37°C) to isolate confounding variables .

Q. What advanced separation technologies improve purification efficiency?

  • Membrane Chromatography : Polyethersulfone membranes with quaternary ammonium ligands achieve >98% purity by selectively binding charged impurities .
  • Countercurrent Chromatography (CCC) : Solvent systems (e.g., hexane/ethyl acetate/methanol/water) separate closely related analogues based on partition coefficients .

Methodological Notes

  • Key References : Synthesis (), structural analysis (), computational modeling (), and experimental design ().

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。